ONO-8130

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

ONO-8130 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle von Prostaglandin-E2-Rezeptoren in verschiedenen chemischen Prozessen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege, insbesondere solche, die an Entzündungen und Schmerzen beteiligt sind.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf Prostaglandin-E2-Rezeptoren abzielen.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv den Prostaglandin-E2-Rezeptor EP1 antagonisiert. Dieser Rezeptor ist an der Vermittlung von Schmerzen und Entzündungen beteiligt. Durch die Blockierung dieses Rezeptors hemmt this compound die Phosphorylierung der extrazellulär regulierten Kinase im Rückenmark, wodurch Schmerzsignale und Entzündungsreaktionen reduziert werden .

Ähnliche Verbindungen:

SC-19220: Ein weiterer EP1-Rezeptor-Antagonist mit ähnlichen analgetischen Eigenschaften.

AH-6809: Ein nicht-selektiver Antagonist von Prostaglandinrezeptoren, einschließlich EP1.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner hohen Selektivität für den EP1-Rezeptor, was gezielte therapeutische Wirkungen mit minimalen Off-Target-Interaktionen ermöglicht. Diese Selektivität macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen klinischen Anwendungen .

Wirkmechanismus

Target of Action

ONO-8130 primarily targets the Prostanoid EP1 receptor . The EP1 receptor is a G-protein coupled receptor that plays a significant role in pain processing .

Mode of Action

This compound acts as a selective antagonist of the Prostanoid EP1 receptor . It binds to the EP1 receptor and blocks its activation, thereby inhibiting the downstream effects of receptor activation .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the extracellular signal-regulated kinase (ERK) in the L6 spinal cord . This compound blocks the phosphorylation of ERK, a key player in transmitting signals from the cell surface to the DNA in the cell nucleus .

Pharmacokinetics

This suggests that it can be absorbed through the gastrointestinal tract and distributed throughout the body .

Result of Action

This compound has been shown to relieve bladder pain in mice with cyclophosphamide-induced cystitis . It achieves this by blocking the phosphorylation of ERK in the L6 spinal cord, thereby inhibiting pain signals .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors It’s important to note that the effectiveness of this compound can vary depending on the specific biological and environmental context.

Biochemische Analyse

Biochemical Properties

ONO-8130 plays a significant role in biochemical reactions by selectively antagonizing the prostaglandin E2 (PGE2) receptor EP1 . This receptor is involved in various physiological processes, including pain perception and inflammation. This compound exhibits a high affinity for the EP1 receptor with a Ki value of 1.9 nM . It interacts with the receptor by blocking its activation, thereby inhibiting the downstream signaling pathways that mediate pain and inflammation . Additionally, this compound has been shown to suppress pain associated with cyclophosphamide-induced cystitis in mice .

Cellular Effects

This compound influences various cellular processes, particularly those related to pain and inflammation. In cellular models, this compound has been demonstrated to block the phosphorylation of extracellular signal-regulated kinase (ERK) in the L6 spinal cord . This inhibition of ERK phosphorylation is significant because ERK is a key player in cell signaling pathways that regulate pain perception and inflammatory responses . Furthermore, this compound has been shown to relieve bladder pain in mice with cyclophosphamide-induced cystitis, indicating its potential therapeutic effects on cellular functions related to pain and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its selective antagonism of the prostaglandin E2 (PGE2) receptor EP1 . By binding to the EP1 receptor, this compound prevents the activation of this receptor by PGE2, thereby inhibiting the downstream signaling pathways that mediate pain and inflammation . This includes the inhibition of ERK phosphorylation in the L6 spinal cord, which is a critical step in the transmission of pain signals . Additionally, this compound has been shown to block PGE2-induced contraction and eliminate spontaneous tone in guinea pig trachea, further demonstrating its role in modulating physiological responses to pain and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and maintains its efficacy in inhibiting pain and inflammation over extended periods . For instance, in mice with cyclophosphamide-induced cystitis, this compound was able to relieve bladder pain and referred hyperalgesia in a dose-dependent manner . The compound’s stability and sustained efficacy make it a promising candidate for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, oral administration of this compound at doses ranging from 0.3 to 30 mg/kg has been shown to prevent bladder pain-like behavior and referred hyperalgesia in a dose-dependent manner . Higher doses of this compound (30 mg/kg) were particularly effective in reversing established cystitis-related bladder pain .

Metabolic Pathways

This compound is involved in metabolic pathways related to the prostaglandin E2 (PGE2) signaling axis . By antagonizing the EP1 receptor, this compound disrupts the normal signaling pathways mediated by PGE2, which are involved in the sensitization of peripheral and central nociceptive neurons during inflammation . This disruption leads to a reduction in pain and inflammation, highlighting the compound’s potential as a therapeutic agent for conditions involving PGE2-mediated signaling .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its interaction with the EP1 receptor . The compound’s oral bioavailability allows it to be effectively absorbed and distributed throughout the body . In animal models, this compound has been shown to reach the L6 spinal cord, where it inhibits ERK phosphorylation and relieves pain . This distribution pattern is crucial for its therapeutic effects, as it ensures that the compound reaches the target tissues where it can exert its pharmacological actions .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target receptor, the EP1 receptor . By binding to the EP1 receptor, this compound exerts its effects at the cellular membrane level, where the receptor is located . This localization is essential for the compound’s ability to inhibit receptor activation and downstream signaling pathways . Additionally, the compound’s interaction with the EP1 receptor may involve specific targeting signals or post-translational modifications that direct it to the appropriate cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: ONO-8130 is synthesized through a multi-step chemical processThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and ethanol, with reaction temperatures carefully controlled to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency across batches .

Analyse Chemischer Reaktionen

Arten von Reaktionen: ONO-8130 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in eine Thiolgruppe umwandeln.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Benzoesäureeinheit.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperoxybenzoesäure werden üblicherweise verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone, Thiole und substituierte Benzoesäurederivate .

Vergleich Mit ähnlichen Verbindungen

SC-19220: Another EP1 receptor antagonist with similar analgesic properties.

AH-6809: A non-selective antagonist of prostaglandin receptors, including EP1.

ONO-8711: A compound with a similar structure and function, but with different pharmacokinetic properties.

Uniqueness of ONO-8130: this compound is unique due to its high selectivity for the EP1 receptor, which allows for targeted therapeutic effects with minimal off-target interactions. This selectivity makes it a valuable tool in both research and potential clinical applications .

Eigenschaften

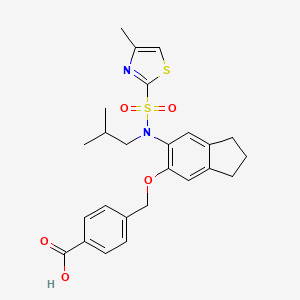

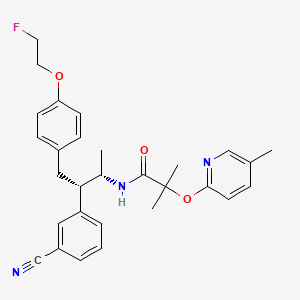

IUPAC Name |

4-[[6-[2-methylpropyl-[(4-methyl-1,3-thiazol-2-yl)sulfonyl]amino]-2,3-dihydro-1H-inden-5-yl]oxymethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O5S2/c1-16(2)13-27(34(30,31)25-26-17(3)15-33-25)22-11-20-5-4-6-21(20)12-23(22)32-14-18-7-9-19(10-8-18)24(28)29/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXMDBQCUCDLAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)S(=O)(=O)N(CC(C)C)C2=C(C=C3CCCC3=C2)OCC4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459841-96-4 | |

| Record name | ONO 8130 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459841964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 4-[[[2,3-Dihydro-6-[(2-methylpropyl)[(4-methyl-2-thiazolyl)sulfonyl]amino]-1H-indene-5yl]oxy]methyl]benzoic acid (ONO-8130)?

A1: 4-[[[2,3-Dihydro-6-[(2-methylpropyl)[(4-methyl-2-thiazolyl)sulfonyl]amino]-1H-indene-5yl]oxy]methyl]benzoic acid, commonly known as this compound, acts as a selective antagonist of the prostaglandin EP1 receptor. [, , , ] This means it binds to the EP1 receptor and blocks the binding of its natural ligand, prostaglandin E2 (PGE2). [, ] By inhibiting this interaction, this compound prevents the downstream signaling cascade usually triggered by PGE2 binding to the EP1 receptor.

Q2: What role does the prostaglandin EP1 receptor play in airway smooth muscle contraction?

A2: Research suggests that PGE2, acting through the EP1 receptor, contributes to both the maintenance of basal tone [] and the induction of contractions in guinea pig trachea (GPT), a model often used to study human airway responses. [, ] Antagonizing the EP1 receptor with this compound significantly reduced antigen-induced contractions in GPT, mimicking the effects of cyclooxygenase (COX) inhibition by indomethacin. [] This supports the idea that PGE2, primarily signaling through the EP1 receptor, plays a significant role in antigen-induced airway smooth muscle contraction.

Q3: How does this compound compare to other compounds targeting airway smooth muscle contraction?

A3: While this compound specifically targets the PGE2-EP1 receptor pathway, other classes of drugs, like antihistamines, leukotriene inhibitors (e.g., zileuton), and COX inhibitors (e.g., indomethacin), target different mediators involved in airway smooth muscle contraction. [] Interestingly, combining this compound with antihistamines and zileuton completely abolished antigen-induced contractions in GPT. [] This highlights the potential for synergistic effects when combining this compound with drugs targeting alternative pathways involved in airway constriction.

Q4: Beyond airway smooth muscle, what other potential therapeutic applications are being explored for this compound?

A4: Research indicates that this compound can alleviate bladder pain in mice with cyclophosphamide-induced cystitis. [] Additionally, studies have investigated the compound's potential in treating other conditions, such as diabetes. Research suggests that this compound negates the protective effect of a specific LRH-1 agonist, BL001, against stress-induced beta-cell death, suggesting a role for the PTGS2-PGE2/PTGER1 signaling axis in mediating BL001's beneficial effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

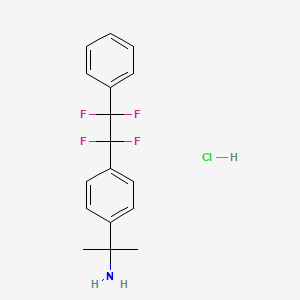

![4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride](/img/structure/B1677239.png)

![Pyridinium, 1-ethyl-2-[[3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]methyl]-, chloride (1:1)](/img/structure/B1677256.png)

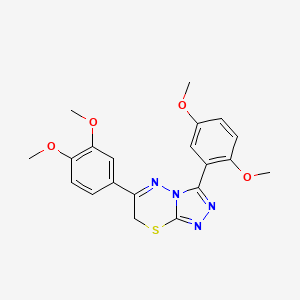

![N-methyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1677258.png)

![2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid](/img/structure/B1677261.png)